
Formyl phosphate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formyl phosphate(2-) is an acyl monophosphate(2-). It is a conjugate base of a formyl phosphate(1-).
Wissenschaftliche Forschungsanwendungen
Synthetic Strategies in Organophosphates
- Formyl phosphate(2-) is used in the synthesis of complex organophosphates. For instance, 4′-formyl-3,5-diisopropyl-biphenyl-4-yl dihydrogenphosphate is a formyl group functionalized phosphate that shows unique hydrogen bonding forming tubular channels, which is significant in organophosphate chemistry (Dar, Mallick, & Murugavel, 2015).
Agricultural Enhancement through Phosphate Nutrition
- In agriculture, formyl phosphate(2-) derivatives are vital in improving low-phosphate tolerance in crops. Phosphate, being an essential nutrient, is crucial for plant growth and reproduction, with significant advancements in breeding and genetic engineering strategies for producing phosphate-efficient crops (López-Arredondo et al., 2014).
Environmental Applications: Phosphate Solubilizing Bacteria
- Phosphate solubilizing bacteria (PSB) play a significant role in converting insoluble forms of phosphorus to accessible forms, enhancing plant growth. Studies on PSB and their ability to solubilize tricalcium phosphate highlight the environmental significance of formyl phosphate(2-) in promoting effective plant growth (Chen et al., 2006).
Soil Science: Phosphorus Fractionation
- Research on phosphorus fractionation in soil, particularly in the context of sugarcane cultivation, demonstrates the role of formyl phosphate(2-) in enhancing soil quality. The application of various phosphate sources affects organic and inorganic P fractions, optimizing fertilizer use and crop yield (Caione et al., 2015).
Water Treatment: Phosphate Adsorption
- Formyl phosphate(2-) is crucial in water treatment technologies, specifically in phosphate adsorption to achieve ultra-low concentrations. This is vital in preventing eutrophication and harmful algal blooms, caused by phosphorus from sewage effluent and agricultural runoff (Kumar et al., 2019).
Environmental Chemistry: Inositol Phosphates
- Inositol phosphates, a group of organic phosphorus compounds including formyl phosphate(2-), are prevalent in nature and contribute to eutrophication in aquatic environments. Their cycling and bioavailability are significant in understanding the global phosphorus cycle (Turner et al., 2002).
Molecular Recognition and Sensing
- Formyl phosphate(2-) derivatives are used in molecular recognition and fluorescence sensing, especially in detecting anion species in biological systems. This has implications for developing biological assay systems and enzyme assays (Sakamoto, Ojida, & Hamachi, 2009).
Biomedical Applications: In Vitro Calcification
- Compounds containing formyl phosphate(2-) have been studied for their in vitro calcification capacity, particularly in enhancing hydroxyapatite deposition, which is relevant in biomaterials and tissue engineering (Stancu et al., 2004).
Plant Science: Mycorrhiza Development
- In plant science, formyl phosphate(2-) is involved in the control of arbuscular mycorrhiza development, an essential symbiotic relationship for efficient phosphate uptake in plants, contributing significantly to plant nutrition and soil health (Carbonnel & Gutjahr, 2014).
Phosphorus-Oxygen Compounds in XPS Studies
- X-ray photoelectron spectroscopy (XPS) studies of phosphorus-oxygen compounds, including formyl phosphate(2-), provide insights into the different oxygen environments in various forms of phosphates, which is important in understanding their chemical properties and applications (Sherwood, 2002).
Eigenschaften
Molekularformel |
CHO5P-2 |
|---|---|
Molekulargewicht |
123.99 g/mol |
IUPAC-Name |
formyl phosphate |
InChI |
InChI=1S/CH3O5P/c2-1-6-7(3,4)5/h1H,(H2,3,4,5)/p-2 |
InChI-Schlüssel |
TVISEJUYYBUVNV-UHFFFAOYSA-L |
SMILES |
C(=O)OP(=O)([O-])[O-] |
Kanonische SMILES |
C(=O)OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-butyl-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1242316.png)
![1-(3-Pyridyl)-3-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B1242317.png)
![3-(1H-indol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanohydrazide](/img/structure/B1242319.png)
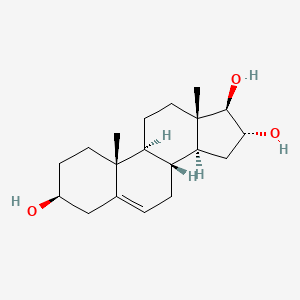
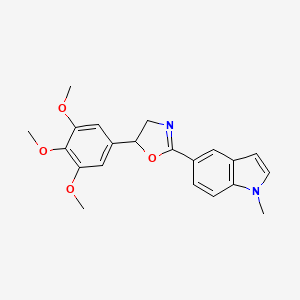
![(15S,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B1242323.png)
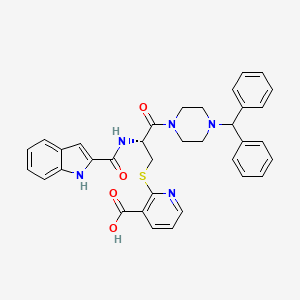

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1242327.png)
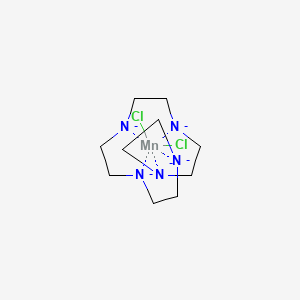

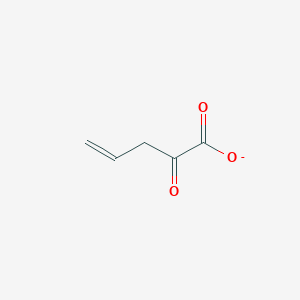
![4-[18F]Fluorobenzyl-triphenylphosphonium](/img/structure/B1242337.png)
![4H-benzo[de]isoquinoline](/img/structure/B1242339.png)
